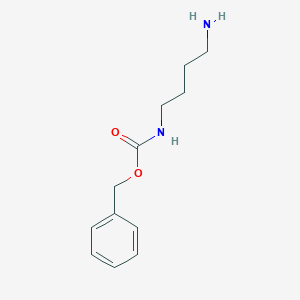

Benzyl N-(4-aminobutyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKHHFFYLRBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382675 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62146-62-7 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and nomenclature of Benzyl N-(4-aminobutyl)carbamate

An In-Depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate: Structure, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. At its core, it is a mono-protected derivative of 1,4-diaminobutane (putrescine), a naturally occurring polyamine. The strategic placement of a benzyloxycarbonyl (Cbz or Z) group on one of the two primary amines transforms the highly reactive diamine into a versatile and controllable building block. This modification renders one nitrogen terminus non-nucleophilic and non-basic, thereby enabling selective chemical transformations at the unprotected, free primary amine[1][2].

This guide provides a comprehensive overview of the structure, nomenclature, synthesis, and critical applications of this compound. It is designed for scientists and professionals who require a deep technical understanding of this reagent, moving beyond simple catalog data to explain the causality behind its synthesis and utility in complex molecular design.

Part 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical reagent is paramount for reproducible science. This compound is defined by a precise arrangement of a benzyl group, a carbamate linker, and a four-carbon diamine backbone. The molecule is most frequently handled and stored as its hydrochloride salt to improve stability and ease of handling.

Molecular Structure

The structure features a terminal primary amine, a flexible butyl chain, a carbamate linkage, and a benzyl protecting group. This architecture provides a clear distinction in the chemical reactivity of the two nitrogen atoms.

Caption: 2D Structure of this compound.

Compound Identifiers

For clarity, the properties of both the free base and its common hydrochloride salt are provided below. The HCl salt is the form typically supplied by chemical vendors.

| Identifier | Free Base | Hydrochloride Salt |

| IUPAC Name | This compound[3] | This compound hydrochloride |

| CAS Number | 62146-62-7[3] | 18807-73-3 |

| Molecular Formula | C₁₂H₁₈N₂O₂[3] | C₁₂H₁₉ClN₂O₂ |

| Molecular Weight | 222.28 g/mol [3] | 258.74 g/mol [4] |

| Appearance | - | White to Off-White Crystalline Solid[5][6] |

| Melting Point | - | 192-196 °C[5][6] |

| Common Synonyms | N-Cbz-1,4-diaminobutane, N-Benzyloxycarbonyl-1,4-diaminobutane, (4-Aminobutyl)carbamic acid benzyl ester | N-1-Z-1,4-diaminobutane HCl, N-Carbobenzoxy-1,4-diaminobutane hydrochloride[5] |

Part 2: The Chemistry of the Benzyloxycarbonyl (Cbz) Protecting Group

The utility of this compound is intrinsically linked to the properties of the benzyloxycarbonyl (Cbz) group. In modern organic synthesis, protecting groups are temporary modifications to functional groups that prevent them from engaging in unwanted side reactions[2].

The Cbz group converts the highly nucleophilic primary amine into a carbamate. The electron-withdrawing nature of the adjacent carbonyl delocalizes the nitrogen's lone pair, significantly diminishing its basicity and nucleophilicity[2]. This electronic effect is the cornerstone of its function, allowing chemists to perform a wide array of reactions on other parts of the molecule, such as the free amine of this compound.

A critical advantage of the Cbz group is its stability and its specific, mild removal conditions. It is robust to many acidic and basic conditions that would cleave other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group[2][7]. The Cbz group is most commonly removed via catalytic hydrogenation, a highly selective and clean reaction that proceeds under neutral conditions[7][8]. This "orthogonal" deprotection strategy is invaluable in multi-step syntheses, providing chemists with precise control over which amine is unmasked at a given stage.

Part 3: Synthesis and Purification

The synthesis of this compound is a classic example of selective mono-functionalization of a symmetric difunctional starting material. The primary challenge is to favor the desired mono-acylation of 1,4-diaminobutane over the undesired di-acylation.

Synthetic Strategy

The reaction involves the nucleophilic attack of a primary amine from 1,4-diaminobutane on the electrophilic carbonyl carbon of benzyl chloroformate. To achieve mono-protection, a large excess of the diamine is typically used relative to the protecting group reagent. This statistical approach ensures that a molecule of benzyl chloroformate is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus minimizing the formation of the di-protected byproduct. The reaction is performed at low temperatures to control the rate and selectivity.

Caption: General workflow for the synthesis of this compound HCl.

Experimental Protocol: Synthesis

This protocol is an illustrative example based on established chemical principles for N-protection.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,4-diaminobutane (5.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1) and cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve benzyl chloroformate (1.0 eq.) in THF. Add this solution dropwise to the stirred diamine solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to maintain selectivity.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any di-protected byproduct.

-

Salt Formation and Isolation: Acidify the aqueous layer to pH ~1-2 with concentrated hydrochloric acid while cooling in an ice bath. The hydrochloride salt of the product will precipitate.

-

Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.

Part 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. It provides a masked 4-aminobutyl "cassette" that can be introduced into a target molecule. The free primary amine can undergo a variety of chemical transformations, including amidation, alkylation, and reductive amination, to build more complex structures. Once the desired molecular framework is assembled, the Cbz group can be removed to reveal the second primary amine for further functionalization or as a required pharmacophoric feature.

Key Application Areas

-

Polyamines and Peptidomimetics: It serves as a precursor for synthesizing complex polyamines and peptidomimetics, where the precise spacing of nitrogen atoms is crucial for biological activity.

-

Linker Chemistry: The aminobutyl chain is often used as a linker to tether different molecular fragments, such as a targeting moiety to a drug payload.

-

Pharmaceutical Ingredients: The compound is a documented starting material for the synthesis of inhibitors of the human sodium-glucose cotransporter 1 (SGLT1), which are investigated as therapeutics for hyperglycemia and galactosemia[5]. The carbamate moiety itself is a common structural motif found in numerous approved drugs, valued for its stability and ability to participate in hydrogen bonding[9].

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation

This protocol illustrates the standard procedure for removing the Cbz group.

-

Reaction Setup: Dissolve this compound or its derivative (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask appropriate for hydrogenation.

-

Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.

-

Reaction Monitoring: Vigorously stir the reaction mixture under the H₂ atmosphere at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-24 hours.

-

Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the palladium catalyst by filtering the reaction mixture through a pad of Celite®. The Celite pad should be washed with the reaction solvent.

-

Final Product: The filtrate contains the deprotected product. The solvent can be removed under reduced pressure to yield the free diamine, which can be used directly or isolated as a salt.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced organic synthesis. Its structure, which combines a reactive primary amine with a stable, selectively removable protected amine, offers chemists a reliable strategy for constructing complex molecules with precision. A thorough understanding of its properties, the causality behind its synthesis, and the function of the Cbz group allows researchers to leverage this building block to its full potential, accelerating the discovery and development of novel therapeutics and functional materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-aminobutyl(3-aminopropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-aminobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Reusch, W. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1332509-68-8,benzyl [4-(formylamino)butyl]carbamate. Retrieved from [Link]

-

Thieme. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

PubChem. (n.d.). benzyl N-(4-hydroxybutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hernandez, A., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-(aminomethyl)benzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzylcarbamate. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Retrieved from [Link]

-

Mornar, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H18N2O2 | CID 2783677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE | CAS: 18807-73-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound HYDROCHLORIDE CAS#: 18807-73-3 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Cbz-1,4-diaminobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-1,4-diaminobutane, also known as benzyl N-(4-aminobutyl)carbamate, is a key bifunctional linker and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure uniquely combines a primary amine, a flexible four-carbon aliphatic chain, and a carbamate-protected amine. This arrangement allows for sequential and controlled chemical modifications, making it a valuable building block for complex molecular architectures. The primary amine serves as a nucleophilic handle for a variety of transformations, while the benzyloxycarbonyl (Cbz) protecting group offers robust stability under a range of reaction conditions, yet can be selectively removed when desired. This guide provides a comprehensive overview of the physicochemical characteristics of N-Cbz-1,4-diaminobutane, its synthesis, and its applications, offering a critical resource for researchers leveraging this versatile molecule.

Chemical Identity and Physical Properties

N-Cbz-1,4-diaminobutane is most commonly handled in its free base form or as a hydrochloride salt to improve its stability and handling characteristics. The properties of both forms are pertinent to its use in synthesis.

| Property | N-Cbz-1,4-diaminobutane (Free Base) | N-Cbz-1,4-diaminobutane HCl |

| Synonyms | This compound, N-(Benzyloxycarbonyl)-1,4-butanediamine | N-Carbobenzoxy-1,4-diaminobutane hydrochloride, Benzyl (4-aminobutyl)carbamate hydrochloride |

| CAS Number | 62146-62-7[1][2] | 18807-73-3[3] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₉ClN₂O₂[3] |

| Molecular Weight | 222.28 g/mol | 258.74 g/mol [3] |

| Appearance | Not explicitly found, likely a colorless to pale yellow oil or low melting solid | White to off-white solid[4] |

| Melting Point | Data not available | 192-196 °C[3] |

| Boiling Point | Data not available | 384.8 °C at 760 mmHg[3] |

| Solubility | Miscible with many organic solvents such as dichloromethane, ethyl acetate, and methanol. | Slightly soluble in DMSO and methanol.[4] Soluble in water. |

Synthesis and Purification

The synthesis of N-Cbz-1,4-diaminobutane is typically achieved through the selective protection of one of the amino groups of 1,4-diaminobutane (putrescine). The most common method involves the reaction of 1,4-diaminobutane with benzyl chloroformate under controlled conditions.

Reaction Scheme:

Caption: Synthesis of N-Cbz-1,4-diaminobutane.

Detailed Experimental Protocol:

A detailed experimental protocol for the synthesis of mono-Boc-protected diaminobutane provides a useful reference for the analogous synthesis of the Cbz-protected compound. The key principle is the slow addition of the protecting group reagent to an excess of the diamine to favor mono-protection over di-protection.

-

Reaction Setup: Dissolve 1,4-diaminobutane (a significant molar excess, e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath (0 °C).

-

Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in the same solvent and add it to the addition funnel. Add the benzyl chloroformate solution dropwise to the stirred solution of 1,4-diaminobutane over several hours. The slow addition is crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, quench the reaction with water or a mild aqueous base. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess 1,4-diaminobutane, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-Cbz-1,4-diaminobutane.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzyl Protons (CH₂-Ph): A singlet around δ 5.1 ppm.

-

Carbamate N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Methylene group adjacent to Cbz-NH (Cbz-NH-CH₂): A triplet around δ 3.1-3.3 ppm.

-

Methylene group adjacent to NH₂ (CH₂-NH₂): A triplet around δ 2.7-2.9 ppm.

-

Internal Methylene Groups (-CH₂-CH₂-): Multiplets in the range of δ 1.4-1.7 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A peak around δ 156 ppm.

-

Aromatic Carbons (C₆H₅): Peaks in the range of δ 127-137 ppm.

-

Benzyl Carbon (CH₂-Ph): A peak around δ 66 ppm.

-

Methylene carbon adjacent to Cbz-NH (Cbz-NH-CH₂): A peak around δ 41 ppm.

-

Methylene carbon adjacent to NH₂ (CH₂-NH₂): A peak around δ 40 ppm.

-

Internal Methylene Carbons (-CH₂-CH₂-): Peaks in the range of δ 25-30 ppm.

FT-IR Spectroscopy (Predicted)

-

N-H Stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.

-

N-H Stretch (carbamate): A single band around 3300 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Peaks in the region of 3100-2850 cm⁻¹.

-

C=O Stretch (carbamate): A strong absorption band around 1690-1710 cm⁻¹.

-

N-H Bend (primary amine): A band around 1650-1580 cm⁻¹.

-

C-N Stretch: Bands in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry, N-Cbz-1,4-diaminobutane would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Common fragmentation patterns would involve cleavage of the benzylic C-O bond, loss of the benzyl group, and fragmentation of the aliphatic chain.

Reactivity and Applications in Drug Development

The synthetic utility of N-Cbz-1,4-diaminobutane stems from the differential reactivity of its two nitrogen functionalities.

Reactivity Profile:

Caption: Reactivity of N-Cbz-1,4-diaminobutane.

The primary amine is a potent nucleophile and can readily participate in a variety of bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The Cbz-protected amine is non-nucleophilic under these conditions, allowing for the selective functionalization of the primary amine. The Cbz group can subsequently be removed under various conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to liberate the second primary amine for further modification.

Application in the Synthesis of Polyamines and Pharmaceutical Intermediates:

N-Cbz-1,4-diaminobutane is a crucial intermediate in the synthesis of polyamines such as spermidine and spermine, which are essential for cell growth and proliferation.[1] For example, it can be elaborated at the primary amine and then deprotected to reveal the second amine, which can then be further functionalized.

While specific examples in the synthesis of marketed drugs are not always publicly detailed, its structural motif is found in numerous biologically active compounds and is a valuable tool for medicinal chemists in lead optimization. Its use in peptide synthesis is also notable, where it can be incorporated to introduce a flexible diamine linker.[4]

Safety and Handling

N-Cbz-1,4-diaminobutane hydrochloride is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

N-Cbz-1,4-diaminobutane is a versatile and valuable building block for organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an indispensable tool for the construction of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its characteristics, empowering researchers to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Hanfrey, C. C., Pearson, B. M., Hazeldine, S. E., & Michael, A. J. (2011). Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota. Journal of Biological Chemistry, 286(49), 42537–42547. [Link]

-

ChemBK. (2024, April 10). N-Cbz-1,4-diaminobutane HCl. Retrieved from [Link]

Sources

- 1. Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-CBZ-1,4-Diaminobutane HCl | LGC Standards [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. peptide.com [peptide.com]

An In-depth Technical Guide to the Safety and Handling of Benzyl N-(4-aminobutyl)carbamate

Introduction: Beyond a Simple Building Block

Benzyl N-(4-aminobutyl)carbamate, and its hydrochloride salt, are more than just bifunctional molecules; they are critical tools in the arsenal of researchers, particularly in the fields of medicinal chemistry and drug development. Their utility primarily stems from the presence of a terminal primary amine and a benzyl carbamate (Cbz or Z) protected amine. This strategic design allows for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecules such as polyamine derivatives and, notably, as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1] The 4-aminobutyl portion of this compound can serve as a versatile linker component, connecting the target-binding ligand to the E3 ligase-recruiting element.

This guide provides a comprehensive overview of the safe handling, storage, and application of this compound, with a focus on the chemical principles that underpin the recommended protocols. It is intended for laboratory professionals who seek not only to follow procedures but to understand the causality behind them, ensuring a culture of safety and scientific integrity.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 62146-62-7 | [3] |

| Molecular Formula | C12H18N2O2 | [3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 192-196 °C (hydrochloride salt) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

The key feature of this molecule from a synthetic utility standpoint is the Cbz protecting group. The Cbz group is known for its stability under a range of reaction conditions, yet it can be selectively removed under specific, mild conditions, a property that is heavily exploited in multi-step synthesis.[5][6]

Hazard Identification and Toxicological Profile

This compound and its hydrochloride salt are classified as hazardous substances. The primary hazards are associated with irritation and potential toxicity, characteristic of both carbamates and benzyl compounds.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[7]

The toxicity of carbamates, as a class, is primarily due to their ability to inhibit the enzyme acetylcholinesterase (AChE).[8][9] While the inhibition by carbamates is typically reversible, unlike that of organophosphates, exposure can still lead to a range of adverse effects.[8] It is prudent to treat all new and untested compounds as potentially toxic.

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for providing a robust barrier against chemical exposure.

-

Eye Protection: Chemical safety goggles are mandatory at all times in the laboratory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][11]

-

Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves do not offer sufficient protection against many organic compounds. Gloves should be inspected for integrity before use and changed immediately if contaminated.[8][10]

-

Body Protection: A lab coat must be worn and fully fastened. For procedures with a higher risk of spills, a chemically resistant apron is advised. Long pants and closed-toe shoes are mandatory.[10]

-

Respiratory Protection: Work with the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10][12]

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This ensures that any dust from the solid or vapors from solutions are effectively contained and exhausted. An eyewash station and safety shower must be readily accessible.[12]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For the hydrochloride salt, storage at room temperature, sealed from moisture, is recommended.[4] Storing in a desiccator with a drying agent can prevent hydrolysis, as freezers can be humid environments which may promote degradation of carbamates and esters.[13]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[12] The carbamate linkage can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally stable to mild conditions.[12]

Experimental Workflows and Methodologies

The primary utility of this compound in synthesis revolves around the selective deprotection of the Cbz-protected amine. The choice of deprotection method is dictated by the presence of other functional groups in the molecule.

Workflow for Cbz Deprotection

The following diagram illustrates the general decision-making process and workflow for the removal of the Cbz protecting group.

Caption: Decision workflow for Cbz deprotection.

Protocol 1: Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection, favored for its clean byproducts (toluene and carbon dioxide).[5]

Causality: The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the benzyl C-O bond by molecular hydrogen. This method is highly efficient but will also reduce other susceptible functional groups.[5]

Step-by-Step Methodology:

-

Dissolution: Dissolve the this compound derivative (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a dedicated hydrogenation apparatus. Evacuate the flask and backfill with H₂ several times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be necessary.[5]

Protocol 2: Acid-Mediated Cleavage

This method is employed when the substrate contains functional groups that are sensitive to hydrogenation.[5]

Causality: Strong acid, such as hydrobromic acid (HBr) in acetic acid, protonates the carbamate oxygen, facilitating the cleavage of the benzyl group via an SN2-type mechanism.[12]

Step-by-Step Methodology:

-

Dissolution: Dissolve the this compound derivative in glacial acetic acid.

-

Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture at room temperature.

-

Reaction: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can be triturated with ether to precipitate the amine hydrobromide salt.

-

Isolation: The product is collected by filtration and can be further purified by recrystallization.

Emergency Procedures: A Self-Validating System

Preparedness is key to ensuring safety. All personnel must be familiar with these procedures before beginning any work.

Spill Response

The response to a spill should be immediate and systematic to prevent further contamination and exposure.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H18N2O2 | CID 2783677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE CAS#: 18807-73-3 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. csub.edu [csub.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Strategic Incorporation of N-Cbz-1,4-diaminobutane for C-Terminal Modification in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry.[1] While synthesis traditionally proceeds from a C-terminal amino acid anchored to a resin, the functionalization of this terminus often requires specialized linkers or post-synthesis solution-phase modifications.[2][3] This guide details the application of N-Cbz-1,4-diaminobutane as a versatile spacer and precursor for C-terminal modification. The use of this reagent allows for the synthesis of peptides with a C-terminal primary amine, which can be further functionalized. The strategic employment of the Carboxybenzyl (Cbz) protecting group, which is orthogonal to the standard base-labile Fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-Butoxycarbonyl (Boc) protecting groups, is central to this methodology.[4][5] This document provides a comprehensive overview of the chemical principles, detailed step-by-step protocols for synthesis and characterization, and expert insights for researchers in peptide chemistry and drug development.

Introduction: The Rationale for Diamine Spacers

In peptide design, the C-terminus holds significant importance as it influences biological activity, stability, and binding affinity.[6] Introducing modifications at this position can be challenging with standard SPPS resins like Wang or Rink Amide, which are designed to yield C-terminal carboxylic acids or amides, respectively.[7][8]

The incorporation of a mono-protected diamine, such as N-Cbz-1,4-diaminobutane, serves two primary purposes:

-

Acts as a Spacer: The butane chain physically distances the growing peptide from the solid support.[9] This can mitigate steric hindrance and reduce peptide aggregation, particularly for hydrophobic or difficult sequences, thereby improving synthesis efficiency.[9][10]

-

Enables C-Terminal Functionalization: Upon synthesis completion and cleavage, the peptide is released with a terminal primary amine derived from the diaminobutane linker. This amine serves as a versatile chemical handle for subsequent conjugation of molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains.[10]

This guide focuses on an Fmoc/tBu-based SPPS strategy, leveraging the unique cleavage condition of the Cbz group to achieve selective deprotection and modification.

The Principle of Orthogonal Protection

Successful multi-step synthesis hinges on the principle of orthogonality, which is the ability to remove one class of protecting groups without affecting others.[11] This strategy employs three distinct classes of protecting groups:

-

Fmoc (α-Amine Protection): The 9-Fluorenylmethyloxycarbonyl group is used for the temporary protection of the N-terminal α-amine of incoming amino acids. It is labile to bases, typically removed with a solution of 20% piperidine in N,N-Dimethylformamide (DMF).[5]

-

tBu-based (Side-Chain Protection): Acid-labile groups such as tert-Butyl (tBu), Trityl (Trt), and tert-Butoxycarbonyl (Boc) are used for the "permanent" protection of reactive amino acid side chains. They are stable to the basic conditions of Fmoc removal but are cleaved by strong acids like Trifluoroacetic Acid (TFA) during the final cleavage step.[11]

-

Cbz (Linker Amine Protection): The Carboxybenzyl group on the N-Cbz-1,4-diaminobutane is stable to both the basic conditions used for Fmoc removal and the strong acid used for final cleavage. It is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), a condition that does not affect the other protecting groups.[4][12]

This mutual orthogonality allows for precise, stepwise control over the entire synthetic process.

Workflow Overview

The overall synthetic workflow is a multi-stage process that requires careful execution and monitoring at each step. The diagram below illustrates the key phases of the synthesis.

Figure 2: Simplified reaction scheme for the synthesis process.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of amino acid.- Peptide aggregation.- Insufficient activation time/reagents. | - Double couple: repeat the coupling step.- Use a more potent coupling reagent like HATU.<[13]br>- Increase reaction time and/or temperature slightly (e.g., to 40°C). |

| Incomplete Cbz Deprotection | - Catalyst poisoning (e.g., by sulfur-containing residues).- Insufficient catalyst or H₂ pressure.- Poor stirring/mass transfer. | - Use a fresh batch of catalyst.- Increase catalyst loading and H₂ pressure.- Ensure vigorous stirring to keep the resin suspended.- Consider alternative deprotection like HBr in Acetic Acid if hydrogenolysis fails. [12] |

| Low Yield After Cleavage | - Incomplete cleavage from the resin.- Peptide loss during precipitation/washing. | - Extend cleavage time to 4 hours.- Ensure the ether used for precipitation is ice-cold.- Minimize the number of ether washes. |

| Extra Peaks in HPLC | - Deletion sequences from incomplete coupling.- Side-chain protecting groups remaining.- Side reactions during cleavage (alkylation). | - Ensure a negative Kaiser test after each coupling.- Confirm sufficient cleavage time and scavenger concentration.- Optimize the cleavage cocktail for the specific sequence (e.g., add EDT for Trp-containing peptides). |

Conclusion

The use of N-Cbz-1,4-diaminobutane in solid-phase peptide synthesis offers a robust and versatile method for producing peptides with a C-terminal primary amine. This functionality opens the door to a wide array of subsequent modifications, making it a valuable tool for creating complex bioconjugates, therapeutic peptides, and diagnostic tools. [14][15]The success of this strategy relies on a firm understanding of orthogonal protection schemes, particularly the unique properties of the Cbz group. [4][16]By following the detailed protocols and troubleshooting guidelines presented, researchers can confidently incorporate this building block into their synthetic workflows to achieve their desired molecular targets.

References

- WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds - Google Patents. (n.d.).

- Burlison, J. A., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH.

- Zhang, C., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.

- Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.

- BenchChem. (n.d.). Analytical techniques for characterizing Amino-PEG9-Amine conjugates.

- CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- ResearchGate. (n.d.). Coupling Reagents.

- Elashal, H. E., et al. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications.

- LifeTein. (n.d.). What Spacers Should I Use in My Peptides?.

- AAPPTEC. (n.d.). Peptide Synthesis Resins.

- NIH. (n.d.). Universal peptide synthesis via solid-phase methods fused with chemputation.

- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. (n.d.).

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Fairlie, W. D., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed.

- Paradis-Bas, M., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. PubMed.

- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.

- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.

- Lee, N. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.

- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).

- Developing deprotectase biocatalysts for synthesis. (2024). Faraday Discussions (RSC Publishing).

- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). [Journal Name].

- Kim, H., et al. (n.d.). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. NIH.

- Chem-Impex. (n.d.). N-Boc-1,4-butanediamine.

- Morressier. (2018). Employing the MeDbz linker to access C-terminally elongated peptides.

- NIH. (n.d.). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry.

- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.

- NIH. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents.

- NIH. (n.d.). Rigid Linkers for Bioactive Peptides.

- ChemBK. (n.d.). N-Cbz-1,4-diaminobutane HCl.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 1,4-Diaminobutane dihydrochloride for synthesis 333-93-7.

- ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- NIH. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.

- BroadPharm. (n.d.). Peptides in Therapeutic Applications.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.).

- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Bachem. (2015). Peptide Modifications.

- Sigma-Aldrich. (n.d.). 1,4-Diaminobutane purum, = 99.0 AT 333-93-7.

- Sigma-Aldrich. (n.d.). 1,4 diaminobutan.

- Peptide Coupling Reagents, More than a Letter Soup. (2011).

- NIH. (n.d.). Introduction to Peptide Synthesis.

- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. PMC - PubMed Central.

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 9. WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds - Google Patents [patents.google.com]

- 10. lifetein.com [lifetein.com]

- 11. peptide.com [peptide.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. bachem.com [bachem.com]

- 14. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 15. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application of Benzyl N-(4-aminobutyl)carbamate in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Linker Design in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][][3] Among the diverse array of linker building blocks, Benzyl N-(4-aminobutyl)carbamate serves as a valuable and versatile component for introducing a flexible alkyl chain with a protected amine functionality. This application note provides a detailed guide to the strategic use of this compound in the synthesis of PROTACs, complete with technical insights and detailed protocols.

Core Principles of Utilizing this compound in PROTAC Synthesis

This compound, often referred to in its protected form, offers a straightforward method for incorporating a 4-carbon alkyl amine linker into a PROTAC structure. The key features of this reagent are:

-

Bifunctionality: It possesses a primary amine at one end and a carbamate-protected amine at the other. The primary amine can be used for initial coupling reactions, while the protected amine provides a handle for subsequent elaboration.

-

The Carboxybenzyl (Cbz) Protecting Group: The benzyl carbamate (Cbz or Z) group is a robust protecting group for the amine functionality. It is stable under a wide range of reaction conditions, allowing for selective manipulations at other parts of the PROTAC molecule.

-

Controlled Deprotection: The Cbz group can be efficiently removed under specific conditions, most commonly through catalytic hydrogenolysis, to reveal the primary amine for the final coupling step in the PROTAC synthesis.

The use of this compound allows for a modular and controlled assembly of the PROTAC molecule, a critical aspect in the construction of these complex chemical entities.

Diagrammatic Overview of PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a sequential, three-step process. This workflow ensures the selective and efficient assembly of the final heterobifunctional degrader.

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of a PROTAC molecule using this compound. These are generalized procedures and may require optimization based on the specific properties of the E3 ligase and target protein ligands.

Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid group on an E3 ligase ligand.

Materials:

-

E3 ligase ligand with a carboxylic acid functionality

-

This compound hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

-

To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF or DCM, add the amide coupling reagent (e.g., EDC, 1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF or DCM and add DIPEA or TEA (2.5 eq) to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction.

-

Add the solution of the free-based linker to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the Cbz-protected intermediate.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz protecting group to expose the terminal primary amine.

Materials:

-

Cbz-protected intermediate from Protocol 1

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected intermediate in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional MeOH or EtOH to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine-terminated intermediate. This product is often used in the next step without further purification if it is of sufficient purity.

-

Characterize the product by LC-MS to confirm the removal of the Cbz group.

Protocol 3: Final Amide Coupling to the Target Protein Ligand

This protocol describes the coupling of the newly exposed amine to a carboxylic acid-functionalized target protein ligand to form the final PROTAC molecule.

Materials:

-

Amine-terminated intermediate from Protocol 2

-

Target protein ligand with a carboxylic acid functionality

-

Amide coupling reagents (as in Protocol 1)

-

Anhydrous DMF or DCM

-

Purification supplies (as in Protocol 1, may also include preparative HPLC)

Procedure:

-

Follow the amide coupling procedure outlined in Protocol 1, using the amine-terminated intermediate (1.0 eq) and the target protein ligand (1.1 eq).

-

After the reaction is complete and the workup is performed, purify the final PROTAC molecule. Due to the often complex nature and higher polarity of PROTACs, purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) may be necessary to achieve high purity.

-

Characterize the final PROTAC molecule extensively by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm its identity, purity, and stability.

Characterization and Evaluation of PROTAC Activity

Once the PROTAC molecule is synthesized and purified, its biological activity must be evaluated. A series of cellular assays are typically performed to confirm that the PROTAC functions as intended.

| Assay | Purpose | Typical Method(s) |

| Target Protein Degradation | To quantify the reduction in the levels of the target protein. | Western Blotting, In-Cell Western, ELISA, Mass Spectrometry-based proteomics. |

| Ternary Complex Formation | To confirm the PROTAC-induced interaction between the target protein and the E3 ligase. | Co-immunoprecipitation (Co-IP), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |

| Ubiquitination of Target Protein | To demonstrate that the target protein is ubiquitinated prior to degradation. | In vitro ubiquitination assays, Co-IP followed by Western Blotting for ubiquitin. |

| Cellular Viability/Phenotypic Assays | To assess the downstream biological consequences of target protein degradation. | Cell proliferation assays (e.g., MTS, CellTiter-Glo®), apoptosis assays, cell cycle analysis. |

Field-Proven Insights and Considerations

The choice of a linker is a critical step in PROTAC design, and the use of an aminobutyl linker derived from this compound has several implications:

-

Flexibility and Ternary Complex Formation: The 4-carbon alkyl chain provides significant conformational flexibility. This can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination. However, excessive flexibility can also be detrimental, leading to an entropic penalty for ternary complex formation.[]

-

Physicochemical Properties: Alkyl linkers are generally hydrophobic, which can impact the overall solubility of the PROTAC molecule. Poor aqueous solubility can hinder biological testing and limit bioavailability.[1] Strategies to mitigate this include the incorporation of polar functionalities into the target or E3 ligase ligands.

-

Cell Permeability: The hydrophobicity of alkyl linkers can, in some cases, enhance cell permeability, which is essential for PROTACs to reach their intracellular targets. However, a "molecular chameleon" effect, where the PROTAC can adopt different conformations in polar and non-polar environments, is often a better predictor of good cell permeability than simple hydrophobicity.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, it is often necessary to synthesize a library of PROTACs with varying linker lengths and compositions to identify the most potent and effective degrader.

Conclusion

This compound is a valuable and practical building block for the synthesis of PROTACs. Its protected amine functionality allows for a controlled and modular synthetic approach, which is essential for the construction of these complex molecules. By understanding the principles of its application and following robust synthetic and characterization protocols, researchers can effectively incorporate this linker into their PROTAC design and development programs, paving the way for new therapeutic interventions targeting a wide range of diseases.

References

-

Wang, L., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. Bioorganic & Medicinal Chemistry, 78, 117134. [Link]

- Crews, C. M., & Schneekloth, J. S. (2006). Proteolysis targeting chimeric pharmaceutical. U.S.

-

Yang, H., et al. (2025). Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]

-

Ding, M., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. PubMed. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Cellular and Molecular Life Sciences, 81(1), 25. [Link]

-

Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). Journal of Medicinal Chemistry. [Link]

-

Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). AxisPharm. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (2022). RSC Medicinal Chemistry, 13(12), 1438-1454. [Link]

-

PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2025). American Chemical Society. [Link]

- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. (2023). U.S.

-

Recent PROTAC Patent Publications and Target Proteins. (2024). Marin Biologic Laboratories. [Link]

-

Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-1. [Link]

- Protac degraders of mllt1 and/or mllt3. (2024).

Sources

Application Note & Protocol: A Step-by-Step Guide for the Selective Mono-Cbz Protection of 1,4-Diaminobutane

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the differential functionalization of polyamines is a frequent necessity. Symmetrical diamines, such as 1,4-diaminobutane (putrescine), present a unique challenge: how to selectively modify one amino group while leaving the other free for subsequent transformations. The temporary masking of one amine with a protecting group is the cornerstone strategy to achieve this selectivity.[1][2] The benzyloxycarbonyl (Cbz or Z) group is a venerable and highly effective protecting group for amines, prized for its straightforward introduction, stability under a range of reaction conditions, and clean removal via hydrogenolysis.[3][4][5]

This application note provides a detailed, field-proven protocol for the selective mono-N-Cbz protection of 1,4-diaminobutane. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss the rationale behind critical procedural choices to ensure reproducibility and high yield.

Reaction Principle and Mechanism

The selective mono-protection of a symmetric diamine hinges on controlling the stoichiometry of the protecting agent. By using an excess of the diamine relative to the benzyl chloroformate, we can statistically favor the mono-protected product over the di-protected species. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[4][6]

The general mechanism is as follows:

-

Nucleophilic Attack: One of the primary amine groups of 1,4-diaminobutane acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

-

Deprotonation: A base (in this protocol, an excess of the diamine itself or an added non-nucleophilic base) removes the proton from the newly acylated nitrogen, yielding the neutral mono-Cbz-protected 1,4-diaminobutane and a hydrochloride salt.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| 1,4-Diaminobutane | Reagent Grade, ≥99% | Standard Chemical Supplier | Hygroscopic, handle under inert atmosphere if possible. |

| Benzyl Chloroformate (Cbz-Cl) | Reagent Grade, ≥98% | Standard Chemical Supplier | Lachrymator and corrosive. Handle in a fume hood.[7] |

| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | N/A | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier | |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | N/A | |

| Sodium Hydroxide (NaOH) | 2 M Aqueous Solution | N/A | |

| Round-bottom flask | N/A | Standard Glassware Supplier | |

| Magnetic stirrer and stir bar | N/A | Standard Lab Equipment Supplier | |

| Addition funnel | N/A | Standard Glassware Supplier | |

| Separatory funnel | N/A | Standard Glassware Supplier | |

| Rotary evaporator | N/A | Standard Lab Equipment Supplier | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Supplier |

Experimental Protocol

This protocol is designed for a laboratory scale synthesis of mono-Cbz-1,4-diaminobutane.

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diaminobutane (4.41 g, 50 mmol, 5 equivalents) in 100 mL of dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath. The use of a significant excess of the diamine is crucial for favoring mono-protection.

2. Addition of Benzyl Chloroformate:

-

In a separate flask, prepare a solution of benzyl chloroformate (1.71 g, 10 mmol, 1 equivalent) in 20 mL of DCM.

-

Transfer this solution to an addition funnel and add it dropwise to the stirred solution of 1,4-diaminobutane over a period of 30-45 minutes. Maintaining a slow addition rate and low temperature is critical to control the exothermicity of the reaction and minimize the formation of the di-protected byproduct.[8]

3. Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is DCM:Methanol (9:1) with a small amount of triethylamine. The product, mono-Cbz-1,4-diaminobutane, should have an intermediate polarity between the starting diamine (which may remain at the baseline) and the di-Cbz byproduct.

4. Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining HCl and unreacted benzyl chloroformate.

-

To remove the excess 1,4-diaminobutane, wash the organic layer with 1 M HCl (2 x 50 mL). The protonated diamine and the mono-protected product hydrochloride will move to the aqueous layer.

-

Combine the acidic aqueous layers. Cool this solution in an ice bath and basify to a pH of approximately 12 by the careful addition of 2 M NaOH. This deprotonates the ammonium salts, making the mono-protected product soluble in organic solvents.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

5. Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often an oil or a waxy solid.

-

If necessary, the product can be further purified by silica gel column chromatography using a gradient elution of DCM and methanol.

-

The final product, benzyl N-(4-aminobutyl)carbamate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The hydrochloride salt can also be prepared for better handling and storage.[9][10]

// Nodes Start [label="Start:\nDissolve 1,4-diaminobutane\nin DCM at 0°C"]; Add_CbzCl [label="Dropwise addition of\nCbz-Cl in DCM"]; React [label="Stir at room temperature\nfor 2-4 hours"]; Monitor [label="Monitor by TLC"]; Workup_Start [label="Transfer to\nseparatory funnel"]; Wash_NaHCO3 [label="Wash with sat. NaHCO₃"]; Wash_HCl [label="Wash with 1M HCl"]; Separate_Layers [label="Separate aqueous layer\n(contains product as HCl salt)"]; Basify [label="Basify aqueous layer\nwith 2M NaOH to pH 12"]; Extract_DCM [label="Extract with DCM"]; Dry [label="Dry organic layer\nwith Na₂SO₄"]; Concentrate [label="Concentrate under\nreduced pressure"]; Purify [label="Purify by column\nchromatography (if needed)"]; Characterize [label="Characterize product\n(NMR, MS)"]; End [label="End:\nMono-Cbz-1,4-diaminobutane"];

// Edges Start -> Add_CbzCl; Add_CbzCl -> React; React -> Monitor; Monitor -> Workup_Start; Workup_Start -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_HCl; Wash_HCl -> Separate_Layers; Separate_Layers -> Basify; Basify -> Extract_DCM; Extract_DCM -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Characterize; Characterize -> End; } caption="Experimental Workflow for Synthesis and Purification";

Trustworthiness and Self-Validation

-

Stoichiometric Control: The use of a 5-fold excess of 1,4-diaminobutane is a key self-validating parameter. This significantly increases the probability of a Cbz-Cl molecule reacting with an unprotected diamine rather than the mono-protected product.

-

Temperature Management: Performing the addition at 0 °C mitigates the risk of side reactions and di-protection by controlling the reaction kinetics.

-

In-Process Monitoring: Regular TLC analysis provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time and ensuring the reaction proceeds to completion without significant byproduct formation.

-

Purification: The acid-base extraction procedure is a highly effective method for separating the mono-protected product from both the unreacted diamine and the di-protected byproduct, ensuring a high degree of purity in the final product.

The selective mono-Cbz protection of 1,4-diaminobutane is a fundamental transformation for the synthesis of more complex molecules. The protocol detailed herein is robust and scalable, relying on established principles of reactivity and purification. By carefully controlling stoichiometry and temperature, and by employing a rigorous work-up procedure, researchers can reliably obtain the desired mono-protected product in high yield and purity, ready for subsequent synthetic manipulations.

References

-

Pittelkow, M. et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Department of Chemistry, University of Copenhagen. Available at:

-

BenchChem. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Available at:

-

Castillo, E. et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at:

-

Castillo, E. et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at:

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at:

-

BenchChem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Available at:

-

PubChem. (n.d.). N-Carbobenzoxy-1,4-diaminobutane Hydrochloride. National Center for Biotechnology Information. Available at:

-

ChemBK. (2024). N-Cbz-1,4-diaminobutane HCl. Available at:

-

BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Available at:

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at:

-

Wikipedia. (n.d.). Benzyl chloroformate. Available at:

-

YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available at:

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Available at:

Sources

- 1. redalyc.org [redalyc.org]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzyl Chloroformate [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | C12H19ClN2O2 | CID 13120301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

Application Notes & Protocols: The Strategic Use of Benzyl N-(4-aminobutyl)carbamate in the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Amino Acids

The synthesis of peptides with defined sequences is a cornerstone of modern drug discovery and biochemical research.[1][2][3] While the 20 proteinogenic amino acids provide a vast chemical space, the introduction of non-canonical building blocks, linkers, and spacers is a critical strategy for enhancing the therapeutic properties of peptides.[][5] These modifications can improve metabolic stability, alter receptor binding affinity, and enable the conjugation of peptides to other molecules, such as cytotoxic drugs or imaging agents.

Benzyl N-(4-aminobutyl)carbamate serves as a key bifunctional reagent in this context. It provides a flexible four-carbon aliphatic chain (a 4-aminobutyl group) with a terminal primary amine that is temporarily "masked" by a benzyl carbamate (Cbz or Z) protecting group.[6][7] This structure allows for the strategic incorporation of a versatile linker into a growing peptide chain, opening avenues for the synthesis of complex bioactive molecules, including polyamine-peptide conjugates and molecules for targeted protein degradation (PROTACs).[8][9]

This guide provides an in-depth exploration of the chemistry behind this compound, the rationale for its use, and detailed protocols for its application in synthetic peptide chemistry.

The Reagent: Chemical Profile and the Role of the Cbz Group

This compound is a deceptively simple molecule whose utility is derived from the distinct properties of its two functional ends.

Caption: Chemical structure of this compound.

Key Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 62146-62-7 | [6][7][8] |

| Molecular Formula | C12H18N2O2 | [6][8] |

| Molecular Weight | 222.29 g/mol | [8] |

| Synonyms | Cbz-1,4-diaminobutane | N/A |

The Cbz (Carboxybenzyl) Protecting Group: A Pillar of Peptide Synthesis

The functionality of this reagent hinges on the carboxybenzyl (Cbz) group. Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational development in modern peptide synthesis.[10] It converts a reactive, nucleophilic amine into a much less reactive carbamate.[11] This transformation is crucial as it prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.[11][12]

The key advantages of the Cbz group are:

-

Robust Stability : It is stable under a wide range of conditions, including the basic conditions used for Fmoc-deprotection and the mildly acidic conditions used for Boc-deprotection.[13]

-

Orthogonality : The Cbz group's removal condition—catalytic hydrogenation—is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[10][13] This orthogonality is the cornerstone of complex chemical synthesis, allowing for the selective deprotection of one amine in the presence of others.[12][14]

-

Mild Deprotection : Catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source (e.g., H2 gas) is a very mild method that cleanly cleaves the Cbz group, yielding the free amine, toluene, and carbon dioxide as byproducts.[11][13][15] This is particularly advantageous when working with peptides containing sensitive functional groups that would be compromised by strong acid cleavage (e.g., HF).[16]

Rationale and Strategic Application in Peptide Synthesis

The decision to use this compound is driven by the need to introduce a primary amine-terminated linker at a specific position within a peptide sequence. This is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS).

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17][18] Each cycle involves the deprotection of the N-terminal amine followed by the coupling of the next protected amino acid.

Caption: General workflow for SPPS incorporating a custom linker.

The use of this compound is strategic when the goal is to have a free primary amine on a side chain or linker after the main peptide backbone has been assembled. This amine can then be used for:

-

Post-synthesis conjugation: Attaching fluorescent dyes, biotin tags, or cytotoxic drugs.

-

Synthesis of branched peptides: Growing a second peptide chain from the linker amine.[19]

-

Mimicking lysine side chains: The aminobutyl group can serve as a structural surrogate for the side chain of lysine.[20]

-

Developing polyamine-based therapeutics: Polyamines are crucial for cell growth, and their analogs are investigated as anticancer agents.[9]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.[21]

Protocol 1: Coupling this compound to a Resin-Bound Peptide (Fmoc/tBu Strategy)